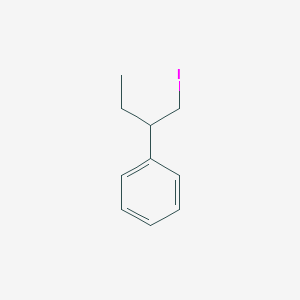
1-Iodobutan-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodobutan-2-ylbenzene is an organic compound that features an iodine atom attached to a butane chain, which is further connected to a benzene ring. This compound is part of the alkyl halide family and is known for its reactivity due to the presence of the iodine atom. It is used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodobutan-2-ylbenzene can be synthesized through several methods. One common approach involves the reaction of 1-butanol with hydroiodic acid (HI) in the presence of a dehydrating agent like phosphorus triiodide (PI3). The reaction proceeds as follows:
C4H9OH+HI→C4H9I+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as distillation and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodobutan-2-ylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of butylbenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Major Products Formed:
Substitution: Formation of butylbenzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of butylbenzene.
Applications De Recherche Scientifique
1-Iodobutan-2-ylbenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-iodobutan-2-ylbenzene exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
1-Iodobutan-2-ylbenzene can be compared with other similar compounds such as:
1-Iodobutane: Similar in structure but lacks the benzene ring.
2-Iodobutane: An isomer with the iodine atom attached to the second carbon of the butane chain.
1-Bromobutane: Similar but with a bromine atom instead of iodine.
Uniqueness: this compound is unique due to the presence of both the iodine atom and the benzene ring, which confer distinct reactivity and properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and industrial applications
Propriétés
Formule moléculaire |
C10H13I |
|---|---|
Poids moléculaire |
260.11 g/mol |
Nom IUPAC |
1-iodobutan-2-ylbenzene |
InChI |
InChI=1S/C10H13I/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Clé InChI |
HIIZHVFWOAVSTB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CI)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















